molecular formula C8H6N4O4S B1294733 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole CAS No. 57777-84-1

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

Cat. No. B1294733
CAS RN: 57777-84-1
M. Wt: 254.23 g/mol
InChI Key: HMNOLKQVFZCVIW-UHFFFAOYSA-N
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Description

The compound "1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, a heterocyclic compound featuring a five-membered ring with three nitrogen atoms. This particular derivative is characterized by the presence of a sulfonyl group attached to a nitrophenyl moiety, which may contribute to its potential biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of triazole derivatives, such as 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, often involves the use of sulfone reagents as building blocks. For instance, β-keto sulfones and β-nitrile sulfones have been utilized in the Dimroth cyclization to yield 1,2,3-triazoles under mild conditions, indicating the high nucleophilicity of sulfonylmethylenic compounds . Additionally, 1-sulfonyl-1,2,3-triazoles can be synthesized through copper-catalyzed azide-alkyne cycloaddition, serving as stable precursors to various metal-carbene complexes .

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their reactivity and biological activity. For example, the crystal structure of a related compound, 4-nitrophenyl[bis(ethylsulfonyl)]methane complexed with 1,5,7-triazabicyclo[4.4.0]dec-5-ene, shows proton transfer leading to an ion pair with hydrogen bonds between the N-H protons of the protonated molecule and sulfonyl oxygens . This suggests that similar interactions may be present in the structure of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, potentially affecting its reactivity and binding properties.

Chemical Reactions Analysis

The reactivity of sulfonyl-triazoles is diverse, with the ability to undergo various chemical transformations. For instance, N-sulfonyl-1,2,3-triazoles can react with alkynes in the presence of a nickel(0)/phosphine catalyst to yield substituted pyrroles . Moreover, sulfonylation of NH-1,2,3-triazoles with sodium sulfinates and thiosulfonates has been achieved under metal-free conditions, leading to the formation of N2-sulfonyl triazoles . The reactivity of 1,5-disubstituted sulfonyl-triazoles has been explored under thermolytic or metal-catalyzed conditions, resulting in the synthesis of α-sulfonyl nitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole are influenced by its molecular structure. The presence of the nitro and sulfonyl groups is likely to affect its solubility, stability, and reactivity. For example, the nitro group can participate in electron-withdrawing interactions, while the sulfonyl group can enhance the compound's acidity and reactivity in sulfonylation reactions . The stability of sulfonyl-triazoles as precursors to reactive intermediates, such as Rh-azavinyl carbenes, suggests that they can be used in various synthetic applications .

Scientific Research Applications

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are recognized for their broad spectrum of biological activities, making them significant in the development of new drugs. These compounds offer diverse structural variations, which allow for the exploration of their potential uses in various biological targets. The interest in triazole derivatives stems from their presence in pharmaceuticals and their application in addressing diseases, showcasing their importance in medicinal chemistry (Ferreira et al., 2013).

Biological Activities and Applications

1,2,4-Triazole derivatives exhibit a wide range of biological activities including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The exploration of new synthesis methods and biological evaluation of these compounds is ongoing, highlighting their potential in creating therapeutically active agents. Their ability to act against several neglected diseases and their role in the development of new pharmaceutical entities is particularly noteworthy (Ohloblina, 2022).

Synthesis and Chemical Properties

The synthesis of 1,2,3-triazole derivatives, including 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, involves various synthetic routes that are crucial for developing biologically active compounds. The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a key method in the synthesis of these derivatives, offering a pathway to create complex molecules with high yields and selectivity. This method highlights the importance of 1,2,3-triazoles in drug discovery and material science due to their significant dipole moment and stability (Kaushik et al., 2019).

Antibody-Based Analytical Methods

The application of 1,2,4-triazole derivatives extends into analytical methods, where they are used in the development of immunoassays and biosensors. This application is crucial for environmental and food research, demonstrating the versatility of triazole derivatives beyond their pharmaceutical use. Their role in the detection of various substances showcases the adaptability and importance of these compounds in scientific research (Fránek & Hruška, 2018).

Proton-Conducting Polymeric Membranes

1,2,4-Triazole-based compounds are also promising in the development of proton-conducting fuel cell membranes. These materials offer improved thermal stability, electrochemical stability, and high ionic conductivity, highlighting the potential of 1,2,4-triazoles in energy and material science applications (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4S/c13-12(14)7-1-3-8(4-2-7)17(15,16)11-6-9-5-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNOLKQVFZCVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206461
Record name 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole
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Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

CAS RN

57777-84-1
Record name 1-[(4-Nitrophenyl)sulfonyl]-1H-1,2,4-triazole
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Record name 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole
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Record name 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole
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Record name 1-[(4-nitrophenyl)sulphonyl]-1H-1,2,4-triazole
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